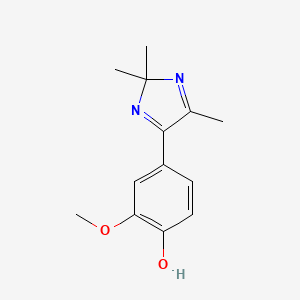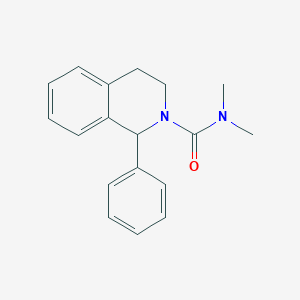
Drahebenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Drahebenine is a natural product derived from the plant species Daphniphyllum longeracemosum. It is classified as an imidazole alkaloid with a phenolic substituent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Drahebenine involves several steps, starting from the extraction of the plant material. The primary method includes:
Extraction: The aerial parts of are subjected to solvent extraction using chloroform, dichloromethane, or ethyl acetate.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods may pave the way for large-scale production in the future.
化学反应分析
Types of Reactions: Drahebenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: Phenolic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Phenolic derivatives
科学研究应用
Drahebenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
作用机制
The mechanism of action of Drahebenine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound primarily targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its potential therapeutic effects
相似化合物的比较
Drahebenine can be compared with other imidazole alkaloids and phenolic compounds:
Similar Compounds: Drahebephins A and B, goniomedine A, and goniomedinone
Uniqueness: this compound’s unique combination of an imidazole ring with a phenolic substituent sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDFYAAYCZNGLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Benzoyl-2,3-dihydro-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,1-bis[[[(1,1-dimethy](/img/new.no-structure.jpg)

